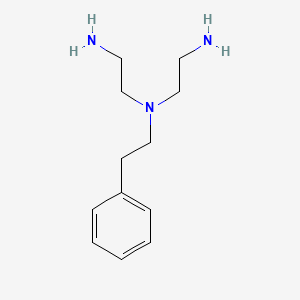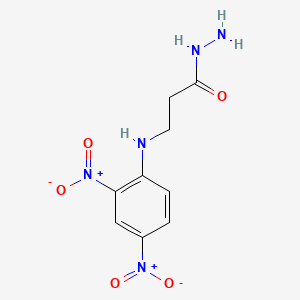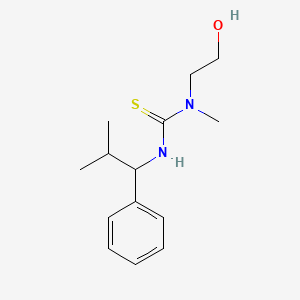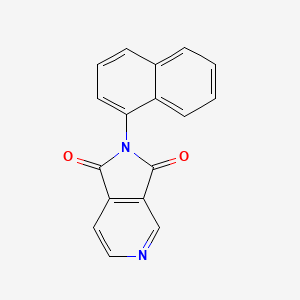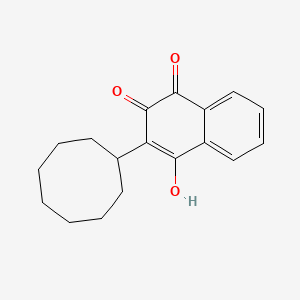
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclooctyl group attached to the naphthalene ring, which may influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione can be achieved through a multi-step process. One common method involves the condensation of 2-hydroxynaphthalene-1,4-dione with cyclooctyl derivatives under specific conditions. For instance, the reaction can be catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol under microwave irradiation . Another method involves a three-component condensation reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as nano copper (II) oxide, is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets, leading to various biological effects. The hydroxyl group in the compound plays a crucial role in its redox potential and prooxidant activities . The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and downregulating the PI3K/AKT/mTOR pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its biological activities and used in medicinal chemistry.
Lapachol: Another naphthoquinone derivative with anticancer properties.
Atovaquone: Used as an antimalarial drug.
Uniqueness
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the cyclooctyl group, which may enhance its biological activities and influence its chemical properties compared to other naphthoquinone derivatives.
Propriétés
Numéro CAS |
73356-06-6 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-cyclooctyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C18H20O3/c19-16-13-10-6-7-11-14(13)17(20)18(21)15(16)12-8-4-2-1-3-5-9-12/h6-7,10-12,19H,1-5,8-9H2 |
Clé InChI |
ITCWSSHAQFKSDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



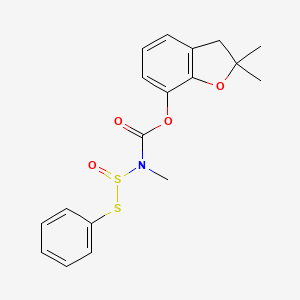
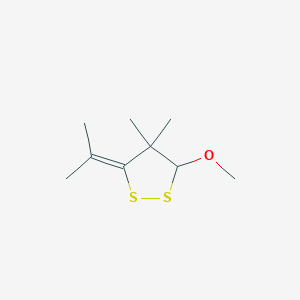

amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
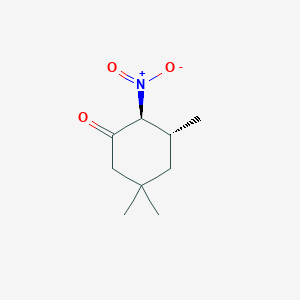
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
